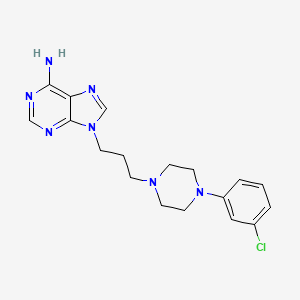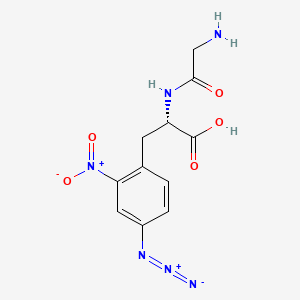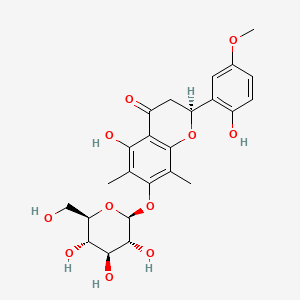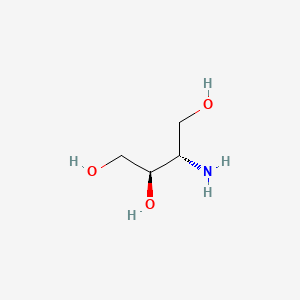
氯酚红
描述
Chlorophenol red is a synthetic dye used in laboratory experiments for various purposes, including colorimetric assays, cell culture studies, and protein detection. It is a chromogenic dye that changes color in the presence of certain molecules, making it an ideal tool for detecting and quantifying target molecules. Chlorophenol red has many advantages, such as its low cost, its ease of use, and its high sensitivity. However, it also has some limitations, such as its toxicity and its lack of specificity.
科学研究应用
氯酚红应用的综合分析
氯酚红是一种用途广泛的化学化合物,在科学研究中具有多种应用。以下是六种独特应用的详细分析,每种应用都有其专门的部分。
pH 指示剂
氯酚红:通常用作 pH 指示剂,因为它在 5.4 到 6.8 的 pH 范围内会从黄色变为紫色 {svg_1}。此特性在滴定和其他需要精确 pH 测量的化学分析中特别有用。
测定饮用水中的二氧化氯
该化合物选择性地与 0.1–1.9 mg/L 范围内的二氧化氯浓度在 pH 7 时发生反应 {svg_2}。此反应用于测量饮用水中的二氧化氯含量,确保其安全性和符合健康标准。
电化学分析显色标记
氯酚红可以氧化生成酚类中间体,这使其成为电化学研究中有价值的显色标记 {svg_3}。此应用对于开发用于各种分析目的的传感器和测定方法具有重要意义。
大肠杆菌检测
研究表明,氯酚红可以在一次性碳电极上用于检测 大肠杆菌 {svg_4}。此应用对于确保食品和水的微生物安全至关重要。
教育工具
由于其明显且可观察的颜色变化,氯酚红是演示酸碱反应和 pH 概念的绝佳教学工具。
解离机制研究
作用机制
Target of Action
Chlorophenol red primarily targets the pH levels in a solution . It is used as an optical transducer of acetyl cholinesterase inhibition by the analytes . It is also used to selectively determine chlorine dioxide in drinking water .
Mode of Action
Chlorophenol red operates as a pH indicator, changing color based on the pH level of the solution it is in . The color change occurs due to the dissociation of H+ ions , which is influenced by the Hydronium ion concentration . The compound changes color from yellow to violet in the pH range 5.4 to 6.8 .
Biochemical Pathways
The dissociation mechanism of chlorophenol red is similar to that of phenolphthalein . The dissociation of hydroxyl and hydrogen atoms creates the dissociate scheme of chlorophenol red to change color from yellow to red . The compound can undergo oxidation, creating several phenolic intermediates .
Pharmacokinetics
Its solubility in 95% ethanol is 10 mg/ml , which may influence its absorption and distribution in the body.
Result of Action
The primary result of Chlorophenol red’s action is a visible color change in response to pH levels . This makes it useful as a pH indicator in various applications, including diagnostic assays and hematology . It can also be used as a chromogenic label .
Action Environment
The action of Chlorophenol red is influenced by the pH of its environment . Its ability to change color based on pH makes it a valuable tool for monitoring pH changes in various environments. It can also react with chlorine dioxide in drinking water, providing a means to measure the concentration of this compound .
安全和危害
生化分析
Biochemical Properties
Chlorophenol red plays a significant role in biochemical reactions, particularly in the heat coagulation test of proteins. It adjusts the pH of the sample to the isoelectric point of albumin, facilitating the coagulation process . The compound interacts with proteins such as albumin and globulin, helping to detect their presence in samples. The interaction involves the breaking of peptide bonds in the protein molecules, leading to coagulation .
Cellular Effects
Chlorophenol red influences various cellular processes by acting as a pH indicator. It can affect cell function by altering the pH environment, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to change color in response to pH variations makes it a valuable tool in studying cellular processes and their responses to different pH levels .
Molecular Mechanism
At the molecular level, chlorophenol red exerts its effects through its pH-sensitive properties. The compound undergoes a color change due to the dissociation of hydroxyl and hydrogen atoms, which alters its structure and optical properties . This mechanism allows chlorophenol red to act as an optical transducer in various biochemical assays, including the detection of acetyl cholinesterase inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorophenol red can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation, affecting its pH-indicating properties. Long-term studies have shown that chlorophenol red maintains its functionality in both in vitro and in vivo experiments, although its effectiveness may diminish over extended periods .
Dosage Effects in Animal Models
The effects of chlorophenol red vary with different dosages in animal models. At low doses, the compound effectively indicates pH changes without causing significant adverse effects. At high doses, chlorophenol red may exhibit toxic effects, including skin and eye irritation, and respiratory issues . It is crucial to determine the appropriate dosage to avoid these adverse effects while maintaining its efficacy as a pH indicator.
Metabolic Pathways
Chlorophenol red is involved in metabolic pathways related to pH regulation and protein detection. The compound interacts with enzymes and cofactors that facilitate its role as a pH indicator. These interactions can influence metabolic flux and metabolite levels, particularly in assays involving protein coagulation and enzyme inhibition .
Transport and Distribution
Within cells and tissues, chlorophenol red is transported and distributed based on its solubility and interaction with transporters and binding proteins. The compound’s localization and accumulation are influenced by its pH-sensitive properties, which determine its distribution in different cellular compartments .
Subcellular Localization
Chlorophenol red’s subcellular localization is primarily determined by its pH sensitivity. The compound can be directed to specific compartments or organelles based on targeting signals and post-translational modifications. This localization affects its activity and function, making it a valuable tool in studying subcellular processes and pH regulation .
属性
IUPAC Name |
2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAABJGNHFGXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063450 | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown to dark reddish brown crystalline powder; [Acros Organics MSDS], Solid | |
| Record name | Chlorophenol red | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12946 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chlorophenol red | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4430-20-0 | |
| Record name | Chlorophenol red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorophenol red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLOROPHENOL RED | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-chlorophenol] S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorophenol red | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3S5KH33EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chlorophenol red | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261 - 262 °C | |
| Record name | Chlorophenol red | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Chlorophenol red?
A1: Chlorophenol red has the molecular formula C19H12Cl2O5S and a molecular weight of 423.28 g/mol. []
Q2: What are the characteristic spectroscopic properties of Chlorophenol red?
A2: Chlorophenol red displays a yellow color in acidic solutions (pH < 4.8) and transitions to a red color in basic solutions (pH > 6.8) []. Spectrophotometric studies have revealed maximum absorbance wavelengths at 505 nm and 575 nm depending on the pH and the specific reaction environment. [, ]
Q3: How does Chlorophenol red function as a pH indicator?
A3: Chlorophenol red undergoes a structural change upon protonation or deprotonation. This change in electronic configuration alters its light absorption properties, resulting in a visible color shift. []
Q4: Can Chlorophenol red be used for the quantitative determination of specific analytes?
A4: Yes, Chlorophenol red has been employed in various spectrophotometric assays for the quantitative determination of analytes like chlorine dioxide, phosphate, and proteins. [, , ] For instance, it forms a complex with molybdophosphoric acid, allowing for the quantification of phosphate in water samples. []
Q5: How does the interaction between Chlorophenol red and proteins enable protein quantification?
A5: The interaction between Chlorophenol red and proteins like human serum albumin (HSA) leads to fluorescence quenching. This quenching phenomenon can be correlated with protein concentration, enabling quantification using fluorescence spectrophotometry. []
Q6: How is Chlorophenol red utilized in β-galactosidase assays?
A6: Chlorophenol red-β-D-galactopyranoside (CPRG), a derivative of Chlorophenol red, serves as a chromogenic substrate for β-galactosidase. β-galactosidase cleaves CPRG, releasing Chlorophenol red, which can be quantified spectrophotometrically to determine enzyme activity. [, ] This method offers high sensitivity for detecting β-galactosidase activity in transfected mammalian cells. [, ]
Q7: Are there any limitations associated with using Chlorophenol red-based substrates in estrogen assays?
A7: Research indicates that Chlorophenol red and its degradation product, chlorophenol red, exhibit intrinsic estrogenic activity. This activity may interfere with the accurate assessment of estrogenic effects of test compounds in yeast estrogen assays (YES). []
Q8: How does Chlorophenol red perform in different solvent systems?
A8: Chlorophenol red exhibits solubility in various solvents including water, ethanol, and chloroform. [, ] Its solubility and stability in different media are crucial considerations for specific applications.
Q9: What are the applications of Chlorophenol red in materials science?
A9: Chlorophenol red has been investigated as a chromophore in electro-optic polymers for applications in optical devices. When incorporated into photolime gel polymers, it exhibits electro-optic properties, demonstrating its potential in areas like optical modulation. [, ]
Q10: Can Chlorophenol red be utilized for real-time monitoring applications?
A10: Yes, Chlorophenol red has been explored for real-time monitoring of food freshness. Its pH-sensitive color change allows for its incorporation into on-pack indicators to visually assess the freshness of packaged meat. []
Q11: What analytical techniques are commonly employed for the detection and quantification of Chlorophenol red?
A11: Spectrophotometry is widely used for quantifying Chlorophenol red due to its distinct absorbance properties. Additionally, techniques like flow injection analysis (FIA) and high-performance liquid chromatography (HPLC) can be employed for separation and detection, particularly in complex matrices. [, ]
Q12: What factors are crucial for validating analytical methods involving Chlorophenol red?
A12: Method validation should encompass parameters like accuracy, precision, linearity, sensitivity, specificity, and robustness to ensure reliable and reproducible results. [, ]
Q13: Are there any environmental concerns associated with Chlorophenol red?
A13: While Chlorophenol red is generally considered to have low toxicity, its release into the environment should be minimized. Appropriate waste management practices are crucial to mitigate any potential ecological impact. []
Q14: Are there any sustainable approaches to using and disposing of Chlorophenol red?
A14: Exploring alternative indicators with lower environmental impact and optimizing reaction conditions to minimize Chlorophenol red usage are steps towards sustainability. Additionally, developing efficient degradation methods or recycling strategies can contribute to responsible waste management. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



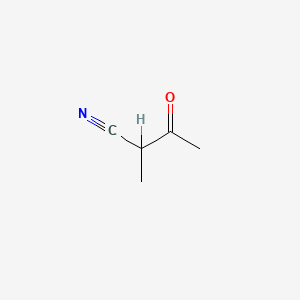
![6-methoxy-3-[(3-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B1198330.png)
![4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol](/img/structure/B1198331.png)




